Product packaging for Herbertenediol(Cat. No.:)

Herbertenediol

Cat. No.: B1246120
M. Wt: 234.33 g/mol
InChI Key: GPNWEPCCGRBHED-OAHLLOKOSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of herbertenediol is built upon a complex framework that combines aromatic and alicyclic structural elements in a highly organized three-dimensional arrangement. The compound possesses a molecular formula of C15H22O2 with an exact mass of 234.161979948 atomic mass units, establishing its composition as a sesquiterpenoid with fifteen carbon atoms arranged in a specific spatial configuration. The structural framework consists of a substituted benzene ring directly connected to a highly substituted cyclopentane ring system, creating a rigid molecular scaffold that defines the compound's overall architecture.

The stereochemical configuration of this compound involves multiple stereogenic centers that contribute to its three-dimensional structure and biological activity. The compound exhibits specific stereochemistry at the cyclopentane ring system, where the 1,2,2-trimethylcyclopentyl substituent adopts a defined spatial arrangement. The absolute configuration has been determined through stereoselective synthesis studies, confirming the (1S) configuration at the key stereogenic center within the cyclopentane ring. This stereochemical arrangement is crucial for the compound's biological properties and distinguishes it from other related sesquiterpenoids within the herbertane family.

The molecular geometry demonstrates a distorted tetrahedral arrangement around the quaternary carbon center connecting the aromatic and alicyclic portions of the molecule. Crystallographic analysis and spectroscopic studies have revealed that the compound adopts a preferred conformation where the bulky cyclopentyl substituent occupies a sterically favored position relative to the aromatic ring. The phenolic hydroxyl groups on the benzene ring are positioned at the 1,2-positions (ortho-relationship), creating an intramolecular hydrogen bonding pattern that stabilizes the overall molecular conformation.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereogenic centers. The compound is formally named as 5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol, reflecting its structural composition and stereochemical configuration. This nomenclature explicitly indicates the presence of two hydroxyl groups at positions 1 and 2 of the benzene ring, a methyl substituent at position 5, and the stereospecific cyclopentyl substituent at position 3.

Alternative systematic names include 5-methyl-3-(1,2,2-trimethylcyclopentyl)pyrocatechol, which emphasizes the pyrocatechol (1,2-dihydroxybenzene) structural unit present in the molecule. The Chemical Abstracts Service registry number 86996-95-4 provides a unique identifier for this specific stereoisomer, distinguishing it from other possible configurational isomers. The compound is also known by the common name (-)-herbertenediol, where the (-) designation indicates the specific optical rotation exhibited by this enantiomer.

The systematic classification places this compound within the broader category of sesquiterpenoids, specifically as a member of the herbertane-type sesquiterpenoids. According to chemical taxonomy databases, the compound belongs to the kingdom of organic compounds, superclass of lipids and lipid-like molecules, class of prenol lipids, and subclass of sesquiterpenoids. This hierarchical classification reflects the biosynthetic origin of the compound from three isoprene units and its structural relationship to other terpenoid natural products.

The International Chemical Identifier (InChI) key GPNWEPCCGRBHED-OAHLLOKOSA-N provides a standardized digital representation of the molecular structure, enabling unambiguous identification across chemical databases and literature. The Simplified Molecular Input Line Entry System representation Oc1cc(cc(c1O)[C@@]1(C(CCC1)(C)C)C)C encodes the complete structural information including stereochemistry in a compact format suitable for computational applications.

Comparative Analysis of Herbertane-Type Sesquiterpenoid Frameworks

The herbertane-type sesquiterpenoid framework represents a unique structural class characterized by specific patterns of carbon-carbon connectivity and stereochemical arrangements. This compound serves as a representative example of this structural family, sharing key architectural features with related compounds while exhibiting distinctive functional group patterns. The herbertane skeleton is distinguished by its irregular sesquiterpene framework, which deviates from the more common structural patterns found in other sesquiterpenoid families.

Comparative structural analysis reveals that this compound shares the fundamental herbertane carbon skeleton with numerous related compounds isolated from liverwort species, including various hydroxylated and methoxylated derivatives. The basic framework consists of a substituted aromatic ring fused or connected to a cyclopentane ring system, with specific substitution patterns that define individual members of this chemical family. Related compounds such as 1,13-dihydroxyherbertene, 1,14-dihydroxyherbertene, and 1,15-dihydroxyherbertene demonstrate the structural diversity possible within this framework through variation in hydroxyl group positioning.

The ent-herbertane configuration, which represents the enantiomeric form of the herbertane skeleton, has been identified in several related compounds isolated from Herberta adunca and other liverwort species. This stereochemical relationship highlights the importance of absolute configuration in defining the biological and chemical properties of these natural products. The ent-herbertane sesquiterpenoids often exhibit distinct biological activities compared to their corresponding herbertane counterparts, demonstrating the critical role of three-dimensional structure in determining function.

Structural comparison with dimeric herbertane-type compounds such as mastigophorenes A and B reveals how the basic this compound framework can serve as a building block for more complex natural products. These dimeric structures are formed through oxidative coupling reactions that create carbon-carbon bonds between individual this compound units, resulting in compounds with increased molecular complexity and altered biological properties. The stereoselective synthesis studies have confirmed that the absolute stereostructure of this compound directly influences the stereochemical outcome of such coupling reactions.

The herbertane framework can be systematically compared to other sesquiterpenoid structural classes through analysis of ring connectivity patterns, substitution positions, and stereochemical arrangements. Unlike eudesmane, cadinane, or bisabolane-type sesquiterpenoids, the herbertane skeleton exhibits a unique fusion pattern between aromatic and alicyclic ring systems that creates distinctive three-dimensional properties. This structural uniqueness contributes to the specific biological activities observed for herbertane-type compounds and distinguishes them from other sesquiterpenoid families in terms of both chemical reactivity and biological function.

Structural Parameter This compound Related Herbertane Compounds
Molecular Formula C15H22O2 C15H20O-C15H24O3
Ring System Benzene-cyclopentane Benzene-cyclopentane variants
Hydroxyl Groups 2 (ortho-positioned) 1-3 (various positions)
Stereogenic Centers 1 primary 1-2 primary
Optical Activity (-) rotation Variable rotation
Substitution Pattern 3,5-disubstituted catechol Variable substitution

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1246120 Herbertenediol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol

InChI

InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1

InChI Key

GPNWEPCCGRBHED-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C

Synonyms

herbertenediol

Origin of Product

United States

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Herbertenediol exhibits significant anti-lipid peroxidation activity. In studies involving rat brain homogenates, it demonstrated 100% inhibition at a concentration of 1 µg/mL, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

2. Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness comparable to conventional antibiotics. This positions this compound as a candidate for developing new antimicrobial agents .

Applications in Drug Discovery

This compound's unique properties make it a valuable compound in drug discovery:

  • Lead Compound Development : Its biological activities allow it to serve as a lead compound in the development of new drugs targeting oxidative stress and microbial infections.
  • Bioconjugation Techniques : The compound can be utilized in bioconjugation applications where click chemistry is employed to create targeted drug delivery systems. This method enhances the specificity and efficacy of therapeutic agents .

Case Study 1: Antioxidant Research

A study investigated the antioxidant capacity of this compound in vivo using rat models. The results indicated that this compound significantly reduced markers of oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro testing of this compound against Gram-positive and Gram-negative bacteria demonstrated its ability to inhibit bacterial growth effectively. Further studies are needed to explore its mechanism of action and potential as a new antibiotic.

Data Table: Summary of Biological Activities

Activity Tested Concentration Effectiveness
Anti-lipid peroxidation1 µg/mL100% inhibition
Antimicrobial (Gram-positive)VariesSignificant inhibition observed
Antimicrobial (Gram-negative)VariesModerate inhibition observed

Chemical Reactions Analysis

Fungal Biotransformation to Mastigophorenes

Penicillium sclerotiorum catalyzes the oxidative dimerization of herbertenediol to produce mastigophorenes A and B (neurotrophic active compounds) under mild conditions . This reaction represents a rare example of enzymatic C–C bond formation in sesquiterpenoid biosynthesis.

Key Reaction Parameters

ParameterValue
SubstrateThis compound
CatalystPenicillium sclerotiorum
Reaction Time72 hours
Temperature25–28°C
ProductsMastigophorene A, B
Yield48–52% (combined)

The dimerization proceeds via radical coupling intermediates, as evidenced by isotopic labeling and spectral data (¹H/¹³C NMR, HRMS) . Mastigophorenes exhibit neurotrophic activity, stimulating neurite outgrowth in PC12 cells at concentrations of 10–50 μM .

Biomimetic Oxidative Coupling

This compound undergoes biomimetic oxidative dimerization in vitro using Fe(III)-based catalysts, mimicking fungal metabolism. This method provides a scalable route to mastigophorenes :

Synthetic Protocol

  • Oxidant : FeCl₃ (1.2 equiv)

  • Solvent : Methanol/water (4:1 v/v)

  • Reaction Time : 24 hours

  • Yield : 40–45% (combined mastigophorenes)

The reaction proceeds through a proposed mechanism involving single-electron transfer (SET) from this compound to Fe(III), generating radical intermediates that dimerize regioselectively .

Other Documented Reactions

This compound participates in the following transformations:

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (e.g., H₂SO₄), this compound undergoes Wagner-Meerwein rearrangements to form tricyclic sesquiterpenoids . This reactivity aligns with its role as a biosynthetic precursor in liverworts.

Enantioselective Modifications

Chiral resolution of (±)-herbertenediol has been achieved via enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) . The (+)-enantiomer shows enhanced bioactivity in antifungal assays.

Comparative Reaction Pathways

Reaction TypeConditionsProductsBiological Activity
Fungal dimerizationPenicillium sclerotiorumMastigophorenes A/BNeurotrophic (PC12 cells)
Biomimetic oxidationFeCl₃, MeOH/H₂OMastigophorenes A/BSynthetic intermediate
Acid-catalyzed isomerismH₂SO₄, RTTricyclic derivativesAntifungal agents

Research Significance

  • Synthetic Utility : this compound’s dimerization provides a template for synthesizing complex sesquiterpenoid architectures .

  • Biological Relevance : Mastigophorenes derived from this compound are lead compounds for neurodegenerative disease research .

  • Methodology : Fungal biotransformation offers an eco-friendly alternative to traditional synthetic methods, with reduced waste and energy input .

For further details, consult primary literature on sesquiterpenoid biosynthesis and enzymatic catalysis .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Functional Groups Key Modifications
Herbertenediol Bicyclic ent-herbertane 1,14-dihydroxy Monomeric phenolic sesquiterpene
Mastigophorenes A–D Dimeric isocuparene Varied hydroxyl/methoxy groups Oxidative dimers of this compound
Marchantins A, B Macrocyclic bis(bibenzyl) Ether linkages, aromatic rings Macrocyclic dimeric bibenzyls
Subulatin Caffeate ester Cinnamate moiety Esterified phenolic derivative

Key Insights :

  • This compound serves as a biosynthetic precursor to mastigophorenes A–D through oxidative coupling .
  • Marchantins and subulatin lack the bicyclic terpene backbone but share phenolic antioxidant motifs .

Antioxidant Activity

Compound DPPH IC50 (µg/mL) Lipid Peroxidation Inhibition (%) Reference Standard (IC50) Source Organism
This compound 1.9–2.7 N/A Ascorbic acid (5.0 µg/mL) Mastigophora diclados
Mastigophorene C 1.9–2.7 N/A Quercetin (2.0 µg/mL) Mastigophora diclados
Marchantin A 0.4* 85% (Arachidonic acid system) α-Tocopherol (15.7* µmol/L) Liverworts
Subulatin N/A 80% (Erythrocyte membrane ghosts) α-Tocopherol (85%) Jungermannia subulata

*Values converted to µg/mL for consistency.
Key Insights :

  • This compound and mastigophorene C exhibit comparable DPPH radical scavenging activity, outperforming ascorbic acid .
  • Macrocyclic bis(bibenzyls) like marchantin A show superior lipid peroxidation inhibition due to their extended conjugated systems .

Neurotrophic and Neuroprotective Effects

Compound Neurite Outgrowth Promotion Neuronal Survival Enhancement Concentration Range (µM) Notes
This compound Inhibitory No significant effect 0.1–10 Monomer inhibits neurite growth
Mastigophorenes A, B Significant promotion Yes 0.1–1 Dimers enhance network formation
Marchantin H N/A N/A N/A No reported neurotrophic activity

Key Insights :

  • Dimerization of this compound into mastigophorenes A and B reverses its inhibitory effects, highlighting structure-activity dependence .

Antimicrobial Activity

Compound Target Microorganisms MIC (µg/mL) Reference
This compound Bacillus subtilis 16–32
Klebsiella pneumoniae 32–64
Mastigophorene D Staphylococcus aureus 8–16
Subulatin Gram-positive bacteria 10–20

Key Insights :

  • Mastigophorene D exhibits stronger antibacterial activity than this compound, likely due to increased hydrophobicity .

Key Insights :

  • This compound’s synthesis is more streamlined than that of macrocyclic marchantins, which face yield challenges .

Preparation Methods

Claisen Rearrangement and Ring-Closing Metathesis (RCM) Strategy

The combination of Claisen rearrangement and ring-closing metathesis (RCM) has emerged as a robust approach to construct the herbertane skeleton. Srikrishna and Satyanarayana demonstrated this methodology in their total synthesis of (±)-herbertenediol . The sequence begins with the allylation of 2-methoxy-4-methylphenol, followed by an Ireland ester Claisen rearrangement to install the first quaternary carbon (Figure 1). The resulting α,β-unsaturated ester undergoes RCM using Grubbs’ first-generation catalyst (5 mol%) to form the cyclopentene ring, establishing the second vicinal quaternary center. Hydrogenation of the double bond and demethylation with boron tribromide yields herbertenediol in 22% overall yield .

Key advantages of this route include the stereoselective formation of quaternary carbons and compatibility with scalable conditions. However, the reliance on costly metathesis catalysts and moderate yields necessitates further optimization .

Suzuki Cross-Coupling and Still–Wittig Rearrangement

An enantioselective synthesis leveraging Suzuki cross-coupling and -sigmatropic Still–Wittig rearrangement was reported by González et al. . Starting from enantiopure (S)-3-iodo-1,2,2-trimethylcyclopentanol, a Suzuki–Miyaura coupling with 3-methoxyphenylboronic acid introduces the aromatic moiety. The Still–Wittig rearrangement of the resultant allyl ether generates the cyclopentane ring with concomitant formation of the vicinal quaternary carbons. Demethylation using BBr₃ affords this compound in 18% overall yield with 94% enantiomeric excess .

This method excels in achieving enantiocontrol, critical for biological studies, but suffers from low efficiency due to multi-step purification and sensitivity of the palladium catalyst to oxygen .

Wacker Oxidation and Intramolecular Aldol Condensation

Srikrishna and Rao developed a formal synthesis of this compound starting from vanillin, employing Wacker oxidation and intramolecular aldol condensation . Vanillin is reduced to 2-methoxy-4-methylphenol, which undergoes allylation and Claisen rearrangement to furnish a γ,δ-unsaturated ester. Wacker oxidation (PdCl₂, CuCl, H₂O) converts the allyl group to a ketone, setting the stage for aldol condensation under basic conditions (KOH, MeOH) to form the cyclopentenone intermediate. Hydrogenation and demethylation complete the synthesis, yielding this compound in 27% overall yield .

This route benefits from readily available starting materials and avoids metathesis catalysts. However, the aldol step requires precise temperature control to prevent retro-aldol reactions .

Copper-Catalyzed Conjugate Addition and α,α-Dimethylation

A fourth approach utilizes copper-catalyzed conjugate addition and α,α-dimethylation of primary esters. As detailed in a Tetrahedron Letters report, methyl acrylate is subjected to a conjugate addition with a Grignard reagent (MeMgBr, CuI·LiCl) to form a β-keto ester . α,α-Dimethylation with methyl iodide and LDA introduces the quaternary carbons, followed by cyclization via Friedel–Crafts alkylation. Demethylation with BBr₃ delivers this compound in 15% yield .

While this method avoids transition-metal catalysts, the low yield and formation of regioisomers during cyclization limit its utility .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Claisen/RCM Claisen, RCM, hydrogenation22%Scalable, stereoselectiveCostly catalysts, moderate yield
Suzuki/Still–Wittig Suzuki coupling, sigmatropic18%EnantioselectiveMulti-step purification, air-sensitive
Wacker/Aldol Wacker oxidation, aldol27%Vanillin-derived, no RCMTemperature-sensitive aldol step
Cu-catalyzed Conjugate addition, dimethylation15%Transition-metal-freeLow yield, regioselectivity issues

Q & A

Q. How can researchers identify and characterize Herbertenediol in plant extracts or synthetic mixtures?

Methodological Answer: Utilize chromatographic techniques (e.g., HPLC, GC-MS) coupled with spectroscopic methods (NMR, IR) to isolate and confirm the compound’s structure. Compare retention times and spectral data with authenticated standards or published reference libraries . For quantification, employ calibration curves using pure this compound samples and validate precision through triplicate analyses .

Q. What experimental designs are appropriate for studying this compound’s bioactivity in vitro?

Methodological Answer: Use dose-response assays (e.g., cell viability, enzyme inhibition) with negative controls (solvent-only) and positive controls (known inhibitors/activators). Replicate experiments across independent trials to account for biological variability. Include statistical power analyses to determine sample sizes, ensuring results are robust and reproducible .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s bioactivity across studies?

Methodological Answer: Perform meta-analyses to identify trends or biases in existing data. Evaluate variables such as compound purity (e.g., presence of isomers or degradation products), experimental conditions (pH, temperature), and model systems (cell lines vs. animal models). Use sensitivity analyses to isolate confounding factors .

Q. What strategies optimize this compound’s synthetic yield and scalability for structure-activity relationship (SAR) studies?

Methodological Answer: Screen reaction parameters (catalysts, solvents, temperatures) via Design of Experiments (DoE) methodologies. Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste. Validate scalability using pilot-scale reactors and characterize intermediates via LC-MS to track byproducts .

Q. How can researchers validate this compound’s molecular targets in complex biological systems?

Methodological Answer: Combine affinity chromatography with mass spectrometry to identify binding partners. Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target specificity. Validate findings with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced computational methods predict this compound’s interactions with biological macromolecules?

Methodological Answer: Apply molecular docking (AutoDock, Schrödinger) to simulate ligand-receptor interactions. Refine predictions using molecular dynamics (MD) simulations to assess binding stability. Cross-validate with experimental data (e.g., X-ray crystallography or mutagenesis studies) .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

Methodological Answer: Document protocols in detail (e.g., reagent lot numbers, instrument settings) and deposit raw data in public repositories (Zenodo, Figshare). Collaborate with independent labs for external validation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines apply to this compound research involving animal models?

Methodological Answer: Follow institutional animal care protocols (IACUC) for humane endpoints, sample sizes, and anesthesia. Prioritize alternatives like 3D organoids or computational models where feasible. Disclose conflicts of interest and funding sources in publications .

Data Presentation and Publication

Q. What are best practices for presenting this compound data in peer-reviewed journals?

Methodological Answer: Use standardized formats for figures (e.g., IUPAC nomenclature in chemical structures, error bars denoting SEM). Include supplementary materials for raw spectra, crystallographic data, or assay protocols. Address limitations explicitly (e.g., solubility issues, off-target effects) in the discussion section .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Herbertenediol
Reactant of Route 2
Herbertenediol

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